molecular formula C7H5ClF3NO B13067966 6-Amino-3-chloro-2-(trifluoromethyl)phenol

6-Amino-3-chloro-2-(trifluoromethyl)phenol

Cat. No.: B13067966
M. Wt: 211.57 g/mol
InChI Key: RDSNOHVTQKVKFN-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-2-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloro-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-chloro-2-(trifluoromethyl)phenol followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or alkoxides.

Major Products Formed

The major products formed from these reactions include various substituted phenols, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-chloro-2-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 6-Amino-3-chloro-2-(trifluoromethyl)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenol
  • 3-Amino-2-(trifluoromethyl)phenol
  • 6-Amino-2-(trifluoromethyl)phenol

Uniqueness

6-Amino-3-chloro-2-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a chloro group on the same benzene ring, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

6-amino-3-chloro-2-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5ClF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2

InChI Key

RDSNOHVTQKVKFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)C(F)(F)F)Cl

Origin of Product

United States

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